Lipophilicity (XLogP3-AA) Comparison: OCF3 vs. OCH3 Phenyl Substituent
The computed partition coefficient for 6-(4-(trifluoromethoxy)phenyl)benzo[d][1,2,3]triazin-4(3H)-one is XLogP3-AA = 4.2 [1]. While an experimentally measured logP for the exact 6-(4-methoxyphenyl) analog is not publicly available in a directly comparable assay, the well-established incremental lipophilicity contribution of an aromatic OCF3 substituent versus OCH3 is approximately +1.0 to +1.4 log units based on matched molecular pair analyses across multiple chemotypes [2]. Therefore, the 4-methoxy analog is estimated to have a logP in the range of 2.8–3.2. This >1 log unit difference translates into a roughly 10-fold difference in octanol/water partitioning, directly impacting passive membrane permeability and nonspecific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 (computed, PubChem) |
| Comparator Or Baseline | 6-(4-Methoxyphenyl)benzo[d][1,2,3]triazin-4(3H)-one: estimated 2.8–3.2 (based on OCF3–OCH3 fragment contribution difference) |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.4 units |
| Conditions | Computed XLogP3-AA algorithm; fragment contribution derived from matched molecular pair analysis literature. |
Why This Matters
This evidence matters for procurement decisions because a >10-fold difference in lipophilicity means that the OCH3 analog cannot serve as an isosteric replacement in permeability-limited or protein-binding-sensitive assays without requiring full re-optimization of ADME properties.
- [1] PubChem. 6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one. CID 136613509. XLogP3-AA = 4.2. View Source
- [2] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5 (5), 637–643. View Source
